molecular formula C15H20N2O4 B11835432 Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B11835432
M. Wt: 292.33 g/mol
InChI Key: OTABGURGVPMYBK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate (CAS: 1956310-90-9) is a piperidine-based compound characterized by a 2-carbamoylphenoxy substituent at the 4-position of the piperidine ring and an ethyl carboxylate group at the 1-position. This structural configuration confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery. The compound’s molecular formula is C₁₅H₁₈N₂O₄, with a molar mass of 290.32 g/mol .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-20-15(19)17-9-7-11(8-10-17)21-13-6-4-3-5-12(13)14(16)18/h3-6,11H,2,7-10H2,1H3,(H2,16,18)

InChI Key

OTABGURGVPMYBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2-nitrobenzamide with ethyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate with structurally related piperidine derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Biological Activity/Application Reference
This compound 2-carbamoylphenoxy, ethyl carboxylate C₁₅H₁₈N₂O₄ 290.32 Not explicitly reported (potential CNS targets)
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate 2-formylphenyl, ethyl carboxylate C₁₅H₁₉NO₃ 261.32 Intermediate in organic synthesis
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate 4-methylpyridin-2-ylamino, ethyl carboxylate C₁₄H₂₁N₃O₂ 263.34 iNOS inhibitor (binding energy: -6.91 kcal/mol)
Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate methylcarbamoylmethylamino, ethyl carboxylate C₁₁H₂₁N₃O₃ 243.30 Not explicitly reported
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-methoxyphenylpiperazine, ethyl carboxylate C₁₉H₂₇N₃O₃ 345.44 Antipsychotic/antidepressant candidate

Physicochemical Properties

  • Lipophilicity: The 2-carbamoylphenoxy group in the target compound may enhance solubility compared to halogenated analogues (e.g., Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate) .
  • Stability : Tert-butyl-protected derivatives (e.g., tert-butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate) exhibit greater stability under acidic conditions, whereas ethyl carboxylates are more prone to hydrolysis .

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